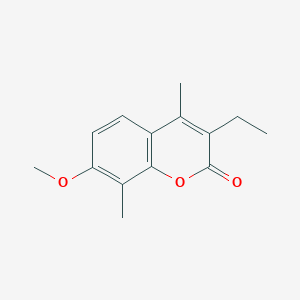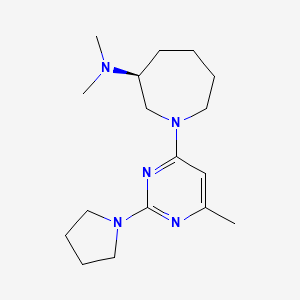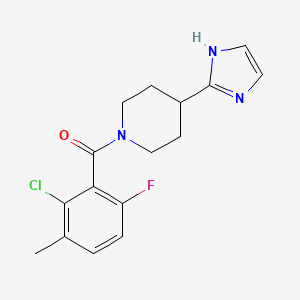![molecular formula C15H17N3O4 B5578927 1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)
1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis Synthesis of pyrimidinone derivatives involves various chemical reactions, including condensation, cyclization, and substitution reactions. For example, synthesis of certain pyrimidinone derivatives can be achieved through reactions involving formaldehyde and 2,2-dimethyl-1,3-propanediamine, leading to compounds with significant conjugation within the triazene moieties, indicating a complex synthetic pathway that may be applicable to the target compound (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis The molecular structure of pyrimidinones often features planar pyrimidine rings with substituents that may exhibit significant displacements, contributing to the molecule's overall conformation and reactivity. X-ray diffraction studies provide insights into the crystal structure and molecular geometry, highlighting the planarity of the pyrimidine ring and the orientation of substituents which influence the molecule's chemical behavior (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Chemical Reactions and Properties The chemical reactivity of pyrimidinones includes their participation in hydrogen bonding, which plays a crucial role in their interaction with other molecules. The formation of hydrogen-bonded sheets involving R2(2)8 and R6(6)32 rings in certain pyrimidinones underscores the importance of hydrogen bonds in determining the compound's structural and chemical properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Physical Properties Analysis The physical properties of pyrimidinone derivatives, such as solvatochromism, are influenced by the molecule's structure and substituents. For instance, certain pyrimidinones demonstrate a positive solvatochromic effect with increased solvent polarity, indicative of their interaction with the solvent environment and potential applications in sensing and material science (Peng, Zheng, Zeng, Hu, & Ye, 2015).
Chemical Properties Analysis Pyrimidinones' chemical properties are largely determined by their functional groups and molecular structure. The presence of nitro and hydroxyphenyl functionalities, for example, can significantly affect the compound's reactivity, enabling further chemical modifications and the synthesis of novel derivatives with diverse biological activities (Savant, Gowda, Anandalwar, Prasad, Shah, & Naliapara, 2015).
Scientific Research Applications
Synthesis and Imaging Applications
One notable application is in the development of PET (Positron Emission Tomography) agents for imaging specific enzymes in neurological disorders such as Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a compound synthesized for imaging of LRRK2 enzyme in Parkinson's disease, showcases the relevance of structurally similar compounds in radiotracer development for neuroimaging (Wang et al., 2017).
Chemical Characterization and Potential Biological Activities
Further research has involved the synthesis and characterization of Schiff base ligands derived from compounds with a pyrimidinyl moiety, showing potential for DNA interaction and suggesting suitability as drug candidates due to their binding activities (Kurt et al., 2020). This indicates the chemical versatility and potential biological relevance of pyrimidinyl derivatives.
Investigation into Metal Complexes and Serum Protein Binding
Studies on pyrimidinone compounds have also extended to their interaction with metal ions and human serum proteins, highlighting their potential in biomedical applications, such as in the development of therapeutic agents or in understanding metal ion transport and binding in biological systems (Gonçalves et al., 2013).
Exploring Antimicrobial and Anti-inflammatory Properties
Additionally, compounds synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been investigated for their in vitro antimicrobial activity, with some derivatives exhibiting significant activity, suggesting the potential for the development of new antimicrobial agents (Puthran et al., 2019).
Applications in Heterocyclic Chemistry and Material Science
The synthesis and reaction studies of various heterocyclic and polymeric materials based on pyrimidinone derivatives reveal their utility in material science, including the development of new polymeric materials with specific thermal and chemical properties, indicating their applicability in diverse technological fields (Butt et al., 2005).
properties
IUPAC Name |
5-[(5-acetyl-2-ethoxyphenyl)methyl]-2-amino-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-22-12-5-4-9(8(2)19)6-10(12)7-11-13(20)17-15(16)18-14(11)21/h4-6H,3,7H2,1-2H3,(H4,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSMCGFUJOWIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Amino-4,6-dihydroxy-pyrimidin-5-ylmethyl)-4-ethoxy-phenyl]-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

